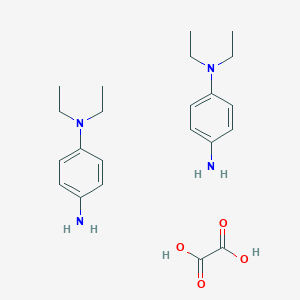

4-N,4-N-diethylbenzene-1,4-diamine;oxalic acid

Beschreibung

BenchChem offers high-quality 4-N,4-N-diethylbenzene-1,4-diamine;oxalic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-N,4-N-diethylbenzene-1,4-diamine;oxalic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

4-N,4-N-diethylbenzene-1,4-diamine;oxalic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C10H16N2.C2H2O4/c2*1-3-12(4-2)10-7-5-9(11)6-8-10;3-1(4)2(5)6/h2*5-8H,3-4,11H2,1-2H3;(H,3,4)(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJEXNPALAITIMN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=CC=C(C=C1)N.CCN(CC)C1=CC=C(C=C1)N.C(=O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H34N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

93-05-0 (Parent) | |

| Record name | N,N-Diethyl-p-phenylenediamine hemioxalate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062637927 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID0069597 | |

| Record name | Bis(N,N-diethylbenzene-p-diamine) oxalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0069597 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

418.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62637-92-7 | |

| Record name | N,N-Diethyl-p-phenylenediamine hemioxalate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062637927 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4-Benzenediamine, N1,N1-diethyl-, ethanedioate (2:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Bis(N,N-diethylbenzene-p-diamine) oxalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0069597 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bis(N,N-diethylbenzene-p-diamine) oxalate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.057.856 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N,N-DIETHYL-P-PHENYLENEDIAMINE HEMIOXALATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LNP4KF39DP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Comprehensive Guide to the Synthesis and Characterization of 4-N,4-N-diethylbenzene-1,4-diamine Oxalate

Foreword: The Rationale and Utility of Aromatic Diamine Salts

4-N,4-N-diethylbenzene-1,4-diamine, also known as N,N-diethyl-p-phenylenediamine, is a cornerstone intermediate in synthetic organic chemistry. Its structural motif is integral to the production of various materials, including dyes, antioxidants, and photographic chemicals.[1][2][3] The free amine, however, is a viscous, air-sensitive liquid prone to oxidation, which complicates its storage, handling, and accurate measurement. The conversion to a crystalline salt, such as the oxalate, provides a robust solution. This process not only enhances the compound's stability but also facilitates purification through recrystallization, ensuring a high-purity starting material for subsequent applications. This guide provides a detailed exposition of the synthesis of the parent amine and its conversion to the stable oxalate salt, followed by a comprehensive characterization protocol.

Section 1: Synthesis Methodology

The synthesis of 4-N,4-N-diethylbenzene-1,4-diamine oxalate is a two-stage process. The first stage involves the synthesis of the free diamine from N,N-diethylaniline, a common industrial feedstock. The second stage is the acid-base reaction with oxalic acid to precipitate the target salt.

Stage 1: Synthesis of 4-N,4-N-diethylbenzene-1,4-diamine

The chosen synthetic route proceeds via a classic electrophilic aromatic substitution followed by reduction. The diethylamino group is a potent activating group, directing electrophiles to the ortho and para positions. Due to steric hindrance from the ethyl groups, the para position is strongly favored.

-

Nitrosation: N,N-diethylaniline is treated with nitrous acid (in situ generated from sodium nitrite and hydrochloric acid) at low temperatures.[4][5][6] This introduces a nitroso group (-N=O) at the para position, forming a bright yellow N,N-diethyl-4-nitrosoaniline hydrochloride intermediate. Maintaining a temperature between 0-8°C is critical to prevent the decomposition of nitrous acid and minimize side reactions.

-

Reduction: The nitroso intermediate is subsequently reduced to the primary amine. While various reducing agents are effective for this transformation (analogous to nitroarene reduction), catalytic hydrogenation or the use of a reducing metal like zinc in an acidic medium are common.[1][7][8][9][10] This step converts the nitroso group into a primary amino group (-NH₂), yielding the desired 4-N,4-N-diethylbenzene-1,4-diamine.

Stage 2: Formation of the Oxalate Salt

This is a standard acid-base salt formation protocol. The purified diamine free base is dissolved in a suitable organic solvent, and a stoichiometric amount of oxalic acid, dissolved in the same solvent, is added.[11] The resulting 4-N,4-N-diethylbenzene-1,4-diamine oxalate is significantly less soluble than the reactants and precipitates from the solution, allowing for easy isolation by filtration.

Caption: Overall workflow for the synthesis of the target oxalate salt.

Section 2: Detailed Experimental Protocols

Safety Directive: Aromatic amines are toxic and readily absorbed through the skin. They are suspected carcinogens and can cause methemoglobinemia.[12][13][14] All operations must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves.

Protocol for 4-N,4-N-diethylbenzene-1,4-diamine

-

Setup: Equip a 500 mL three-necked flask with a mechanical stirrer, a dropping funnel, and a thermometer. Place the flask in an ice-salt bath.

-

Nitrosation:

-

To the flask, add N,N-diethylaniline (0.1 mol, 14.9 g) and concentrated hydrochloric acid (35 mL).

-

Cool the stirred mixture to 0-5°C.

-

Prepare a solution of sodium nitrite (0.11 mol, 7.6 g) in 20 mL of water. Add this solution dropwise from the dropping funnel over 30-45 minutes, ensuring the internal temperature does not exceed 8°C.

-

After the addition is complete, stir the resulting yellow slurry for an additional 30 minutes in the ice bath. The product is N,N-diethyl-4-nitrosoaniline hydrochloride.

-

-

Reduction:

-

Slowly add zinc dust (0.3 mol, 19.6 g) to the stirred slurry in portions, maintaining the temperature below 20°C. The yellow color will gradually disappear.

-

After the addition of zinc, remove the ice bath and stir the mixture at room temperature for 1 hour.

-

-

Work-up:

-

Cool the reaction mixture again in an ice bath and make it strongly alkaline (pH > 12) by the slow addition of 50% aqueous sodium hydroxide solution. This precipitates zinc hydroxide and liberates the free diamine.

-

Extract the mixture with diethyl ether (3 x 75 mL).

-

Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure to yield the crude 4-N,4-N-diethylbenzene-1,4-diamine as a dark oil. Purification can be achieved by vacuum distillation, but for the purpose of forming the oxalate salt, the crude product is often sufficient.

-

Protocol for 4-N,4-N-diethylbenzene-1,4-diamine Oxalate

-

Dissolution: Dissolve the crude diamine (assuming ~0.1 mol) in 150 mL of ethanol with gentle warming.

-

Precipitation: In a separate beaker, dissolve oxalic acid dihydrate (0.1 mol, 12.6 g) in 100 mL of warm ethanol.

-

Salt Formation: Slowly add the oxalic acid solution to the stirred diamine solution. A thick, off-white to light pink precipitate will form immediately.

-

Isolation: Allow the mixture to cool to room temperature, then place it in an ice bath for 30 minutes to maximize precipitation.

-

Purification: Collect the solid product by vacuum filtration, wash the filter cake with cold ethanol (2 x 30 mL) and then with a small amount of diethyl ether.

-

Drying: Dry the product in a vacuum oven at 50-60°C to a constant weight.

Section 3: Physicochemical Characterization

A multi-technique approach is required to unambiguously confirm the identity and purity of the synthesized salt.

Caption: Logical workflow for the analytical characterization of the product.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR analysis validates the presence of key functional groups from both the diamine and the oxalate counter-ion.[15][16][17]

| Wavenumber (cm⁻¹) | Vibration Type | Expected Appearance |

| 3300 - 3450 | N-H Stretch (primary amine) | Two distinct sharp to medium peaks. |

| 3000 - 3200 | O-H Stretch (oxalate) | Broad absorption, often overlapping with C-H stretches. |

| 2850 - 2980 | C-H Stretch (aliphatic) | Sharp peaks from the ethyl groups. |

| ~1700 | C=O Stretch (oxalate) | Strong, sharp absorption. |

| 1600 - 1620 | N-H Bend (primary amine) | Medium intensity peak. |

| 1450 - 1550 | C=C Stretch (aromatic ring) | Multiple sharp peaks characteristic of the benzene ring. |

| ~1250 | C-N Stretch (aromatic amine) | Strong peak. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed structural information. Spectra are typically recorded in DMSO-d₆, as the salt is soluble and the solvent allows for the observation of exchangeable protons.[18][19][20]

¹H NMR (400 MHz, DMSO-d₆):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~6.8 - 7.0 | Doublet | 2H | Aromatic Protons (ortho to -NEt₂) |

| ~6.5 - 6.7 | Doublet | 2H | Aromatic Protons (ortho to -NH₂) |

| ~4.8 (broad) | Singlet | 2H | Primary Amine (-NH₂) |

| ~3.3 | Quartet | 4H | Methylene Protons (-CH₂-CH₃) |

| ~1.1 | Triplet | 6H | Methyl Protons (-CH₂-CH₃) |

| Variable | Broad | ~3H | Oxalate (COOH) and Ammonium (NH₃⁺) Protons |

¹³C NMR (100 MHz, DMSO-d₆):

| Chemical Shift (δ, ppm) | Assignment |

| ~165 | Carbonyl Carbon (Oxalate) |

| ~145 | Aromatic C (C-NEt₂) |

| ~138 | Aromatic C (C-NH₂) |

| ~118 | Aromatic CH (ortho to C-NH₂) |

| ~114 | Aromatic CH (ortho to C-NEt₂) |

| ~45 | Methylene Carbon (-CH₂) |

| ~13 | Methyl Carbon (-CH₃) |

Mass Spectrometry (MS)

Mass spectrometry is performed on the free base (4-N,4-N-diethylbenzene-1,4-diamine) to confirm its molecular weight.

-

Technique: Electron Ionization (EI)

-

Expected Molecular Ion [M]⁺: m/z 164.13 (Calculated for C₁₀H₁₆N₂)[21]

-

Key Fragments: Loss of an ethyl group (m/z 135) is a common fragmentation pathway.

Elemental Analysis

This technique provides the ultimate confirmation of the compound's purity and empirical formula. For 4-N,4-N-diethylbenzene-1,4-diamine oxalate (C₁₂H₁₈N₂O₄), the theoretical elemental composition is calculated.

-

Molecular Weight: 254.28 g/mol

-

Theoretical Composition:

-

Carbon (C): 56.68%

-

Hydrogen (H): 7.14%

-

Nitrogen (N): 11.02%

-

-

Acceptance Criterion: Experimental values should be within ±0.4% of the theoretical values.

Conclusion

The conversion of 4-N,4-N-diethylbenzene-1,4-diamine into its oxalate salt is a highly effective method for improving the stability and handling of this valuable chemical intermediate. The synthetic route via nitrosation and subsequent reduction of N,N-diethylaniline is reliable and scalable. The characterization protocols outlined herein, employing a combination of spectroscopic and analytical techniques, provide a robust framework for verifying the structure, identity, and purity of the final product, ensuring its suitability for high-stakes research and development applications.

References

-

MDPI. Reduction of Nitroarenes into Aryl Amines and N-Aryl hydroxylamines via Activation of NaBH4 and Ammonia-Borane Complexes by Ag/TiO2 Catalyst. Available at: [Link]

-

Taylor & Francis Online. Efficient Reduction of Nitroarenes and Azoarenes to Arylamines by Pb/NH4Br under Neutral Conditions. Available at: [Link]

-

ResearchGate. Development of selective reduction of nitroarenes to arylamines or arylhydroxylamines. Available at: [Link]

-

ACS Publications. Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Available at: [Link]

-

ACS Publications. Selective Reduction of Nitroarenes to Arylamines by the Cooperative Action of Methylhydrazine and a Tris(N-heterocyclic thioamidate) Cobalt(III) Complex. Available at: [Link]

-

ResearchGate. Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Available at: [Link]

-

ChemistryViews. Photocatalytic Reduction of Nitroarenes to Aromatic Amines. Available at: [Link]

-

ILO Encyclopaedia of Occupational Health and Safety. Aromatic Amino Compounds. Available at: [Link]

-

ACS Figshare. Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Available at: [Link]

-

MDPI. Evaluation of Reactivity (pKa) of Substituted Aromatic Diamines, Monomers for Polyamides Synthesis, via Nuclear Magnetic Resonance, NMR- 1 H. Available at: [Link]

-

Course Hero. Experimental Procedures Preparation of N,N-dimethyl-4-nitrosoaniline. Available at: [Link]

-

ResearchGate. 1 H NMR spectra of diamines 3 and 4 in DMSO-d 6. Available at: [Link]

-

PrepChem.com. Preparation of N,N-dimethyl-4-nitrosoaniline. Available at: [Link]

-

ResearchGate. 1 H-NMR spectrum of the diamine (IV). Available at: [Link]

-

ResearchGate. Crystalline structures of salts of oxalic acid and aliphatic amines. Available at: [Link]

- Google Patents. Preparation method of N,N-diethyl-1,4-phenylenediamine hydrochloride.

-

PubChem. N,N-Diethyl-p-phenylenediamine. Available at: [Link]

-

ResearchGate. The (FTIR) Spectrum of 4-dimethylaminobenzaldehyde. Available at: [Link]

-

Wikipedia. Diethylaniline. Available at: [Link]

-

ResearchGate. FTIR spectra of compound 3. Available at: [Link]

-

NIST WebBook. 1,4-Benzenediamine, N,N-diethyl-. Available at: [Link]

-

Oriental Journal of Chemistry. Synthesis, Characterization and Application of Substituent Naphthalene, Di-Arylamine Pendants Based-Polyamides, as Semiconductor. Available at: [Link]

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. Photocatalytic Reduction of Nitroarenes to Aromatic Amines - ChemistryViews [chemistryviews.org]

- 3. Diethylaniline - Wikipedia [en.wikipedia.org]

- 4. chemistry.du.ac.in [chemistry.du.ac.in]

- 5. prepchem.com [prepchem.com]

- 6. CN102030659A - Preparation method of N,N-diethyl-1,4-phenylenediamine hydrochloride - Google Patents [patents.google.com]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. N,N-Diethyl-p-phenylenediamine | C10H16N2 | CID 7120 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

- 14. Aromatic Amino Compounds [iloencyclopaedia.org]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. orientjchem.org [orientjchem.org]

- 18. mdpi.com [mdpi.com]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. 1,4-Benzenediamine, N,N-diethyl- [webbook.nist.gov]

A Comprehensive Guide to the Spectral Analysis of the 4-N,4-N-diethylbenzene-1,4-diamine and Oxalic Acid System

Abstract

This technical guide provides an in-depth exploration of the spectral characterization of the chemical system comprising 4-N,4-N-diethylbenzene-1,4-diamine (DPD) and oxalic acid. Primarily focusing on the formation of a stable oxalate salt, we delve into the principles and practical applications of key analytical techniques, including UV-Visible (UV-Vis) Spectrophotometry, Fourier-Transform Infrared (FTIR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). This document is intended for researchers, scientists, and professionals in drug development, offering not just procedural steps but also the underlying scientific rationale for experimental design and data interpretation. We present detailed protocols, data analysis strategies, and visual aids to facilitate a comprehensive understanding of how these techniques elucidate the structural and electronic changes occurring upon the acid-base interaction between an aromatic diamine and a dicarboxylic acid.

The Molecular System: Interaction and Stoichiometry

The interaction between 4-N,4-N-diethylbenzene-1,4-diamine and oxalic acid is a classic acid-base reaction. Understanding the individual components is crucial before analyzing their product.

4-N,4-N-diethylbenzene-1,4-diamine (DPD)

-

Structure: A para-substituted aromatic diamine with one primary amine (-NH₂) and one tertiary amine (-N(CH₂CH₃)₂).

-

Properties: The lone pair of electrons on the tertiary amino group can delocalize into the benzene ring's π-system, influencing its electronic and spectral properties.[1] The primary amine is also basic. The molecule acts as a potent electron donor.

-

IUPAC Name: 4-N,4-N-diethylbenzene-1,4-diamine[2]

-

CAS Number: 93-05-0[3]

Oxalic Acid

-

Structure: The simplest dicarboxylic acid, consisting of two adjacent carboxyl groups.

-

Properties: It is a relatively strong organic acid (pKa₁ ≈ 1.25, pKa₂ ≈ 4.27), capable of donating two protons.

-

Systematic Name: Ethanedioic acid[4]

The DPD-Oxalic Acid Interaction: Salt Formation

Given that DPD is a base and oxalic acid is a diprotic acid, their combination in solution results in a proton transfer to form a salt. The tertiary amine on DPD is generally more basic than the primary amine and is the primary site of protonation. Depending on the molar ratio, either a 1:1 or a 2:1 (DPD:acid) salt can be formed. The 2:1 salt, known as N,N-Diethyl-p-phenylenediamine hemioxalate, is a common form.[6][7] This guide will focus on the spectral evidence of this protonation and salt formation.

Caption: Acid-base reaction pathway.

UV-Visible (UV-Vis) Spectrophotometry

Theoretical Principles & Experimental Rationale

UV-Vis spectroscopy measures the absorption of light by a molecule, corresponding to the promotion of electrons to higher energy orbitals. For aromatic compounds like DPD, the key transitions are π → π*. The lone pair on the tertiary nitrogen of DPD is conjugated with the aromatic ring, lowering the energy gap for these transitions and pushing the maximum absorption wavelength (λ_max) to a higher value.[1]

Causality: Upon protonation by oxalic acid, the nitrogen's lone pair forms a bond with a proton. This removes it from conjugation with the aromatic ring. Consequently, the energy required for the π → π* transition increases, leading to a predictable hypsochromic shift (blue shift) , where the λ_max moves to a shorter wavelength. This shift is a definitive indicator of the acid-base interaction.

Expected Spectral Features

| Compound/System | Expected λ_max Range | Rationale |

| DPD (in neutral solvent) | 280 - 320 nm | Extended conjugation of the nitrogen lone pair with the aromatic ring. Arylamines absorb at longer wavelengths than benzene (λ_max ≈ 256 nm).[1] |

| Oxalic Acid | < 220 nm | Lacks extensive chromophores; absorption is primarily in the far UV region.[5] |

| DPD-Oxalate Salt | 240 - 270 nm | Protonation of the tertiary amine removes its lone pair from the π-system, making the chromophore more "benzene-like". |

Experimental Protocol: UV-Vis Analysis

-

Preparation of Stock Solutions:

-

Accurately prepare a 1 mM stock solution of DPD in a suitable solvent (e.g., Methanol or Acetonitrile).

-

Prepare a 10 mM stock solution of oxalic acid in the same solvent.

-

-

Sample Preparation:

-

DPD Spectrum: Dilute the DPD stock solution to a final concentration of 10-20 µM.

-

DPD-Oxalate Spectrum: To another aliquot of the diluted DPD solution, add an excess of the oxalic acid stock solution (e.g., achieve a 1:10 molar ratio of DPD to oxalic acid) to ensure complete protonation.

-

-

Instrument Setup:

-

Use a dual-beam UV-Vis spectrophotometer.

-

Use matched quartz cuvettes (1 cm path length).

-

Use the pure solvent as the reference/blank.

-

-

Data Acquisition:

-

Scan the samples from 400 nm down to 200 nm.

-

Record the absorbance spectra and identify the λ_max for both the DPD and the DPD-Oxalate salt solutions.

-

Caption: Workflow for UV-Vis analysis.

Fourier-Transform Infrared (FTIR) Spectroscopy

Theoretical Principles & Experimental Rationale

FTIR spectroscopy probes the vibrational modes of molecules. Specific functional groups absorb infrared radiation at characteristic frequencies.

Causality: The reaction between DPD and oxalic acid causes the disappearance of functional groups in the reactants and the appearance of new ones in the product. The most significant changes are the conversion of a carboxylic acid (-COOH) and an amine (-NR₂) into a carboxylate (-COO⁻) and an ammonium ion (>NR₂H⁺). Observing these changes provides conclusive evidence of salt formation.

Expected Spectral Features

| Functional Group | Reactant | Product | Expected Wavenumber (cm⁻¹) | Vibration Type |

| Carboxylic Acid O-H | Oxalic Acid | Absent | 3300 - 2500 (very broad) | O-H Stretch |

| Amine N-H | DPD | Present | 3400 - 3300 | N-H Stretch (primary) |

| Ammonium N⁺-H | Absent | DPD-Oxalate Salt | 3000 - 2400 (broad) | N⁺-H Stretch |

| Carboxylic Acid C=O | Oxalic Acid | Absent | ~1700 - 1680 | C=O Stretch[8] |

| Carboxylate C=O | Absent | DPD-Oxalate Salt | 1610 - 1550 (asymmetric) | C=O Stretch (asymm.) |

| Carboxylate C-O | Absent | DPD-Oxalate Salt | 1420 - 1300 (symmetric) | C-O Stretch (symm.) |

| Aromatic C-N | DPD | DPD-Oxalate Salt | 1350 - 1200 | C-N Stretch[1] |

Experimental Protocol: FTIR Analysis (ATR)

-

Sample Preparation:

-

Ensure all samples (solid DPD, solid oxalic acid, and the synthesized DPD-oxalate salt) are dry.

-

-

Instrument Setup:

-

Use an FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

-

-

Data Acquisition:

-

Background: Collect a background spectrum of the clean, empty ATR crystal.

-

Sample Spectra: Place a small amount of the first sample (e.g., oxalic acid) onto the ATR crystal and apply pressure to ensure good contact.

-

Collect the spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

-

Clean the crystal thoroughly with a suitable solvent (e.g., isopropanol) and repeat the process for DPD and the DPD-oxalate salt.

-

-

Data Analysis:

-

Compare the three spectra. Specifically, look for the disappearance of the broad O-H and C=O acid peaks and the appearance of the broad N⁺-H and two carboxylate peaks in the product spectrum.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

Theoretical Principles & Experimental Rationale

NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei (typically ¹H and ¹³C). The chemical shift (δ) of a nucleus is highly sensitive to the electron density around it.

Causality: Protonating the tertiary amine of DPD places a formal positive charge on the nitrogen atom. This nitrogen becomes strongly electron-withdrawing, which deshields the adjacent protons and carbons. This deshielding effect causes their corresponding signals to shift to a higher frequency (downfield) in the NMR spectrum. This downfield shift is a hallmark of protonation.

Expected ¹H NMR Spectral Features (in DMSO-d₆)

| Proton Environment | DPD (approx. δ) | DPD-Oxalate Salt (approx. δ) | Rationale for Shift |

| -N(CH₂CH₃)₂ | ~3.2 ppm (quartet) | > 3.5 ppm (quartet) | Deshielding by adjacent N⁺ |

| -N(CH₂CH₃)₂ | ~1.1 ppm (triplet) | > 1.2 ppm (triplet) | Lesser deshielding effect |

| Aromatic H (ortho to -NR₂) ** | ~6.6 ppm | > 7.0 ppm | Deshielding by N⁺ |

| Aromatic H (ortho to -NH₂) ** | ~6.5 ppm | ~6.8 ppm | Minor change |

| -NH₂ | ~4.5 ppm (broad) | ~5.0 ppm (broad) | Change in electronic environment |

| -N⁺H- | Not present | > 9.0 ppm (very broad) | Signal from the protonating H⁺ |

Experimental Protocol: NMR Analysis

-

Sample Preparation:

-

Accurately weigh ~5-10 mg of the sample (DPD or DPD-oxalate salt).

-

Dissolve the sample in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, which can solubilize both the free base and the salt).

-

Transfer the solution to a standard 5 mm NMR tube.

-

-

Instrument Setup:

-

Acquire spectra on a 400 MHz (or higher) NMR spectrometer.

-

-

Data Acquisition:

-

Acquire a ¹H NMR spectrum, ensuring a sufficient number of scans for a good signal-to-noise ratio.

-

Acquire a ¹³C NMR spectrum.

-

-

Data Analysis:

-

Process the spectra (Fourier transform, phase correction, baseline correction).

-

Reference the spectra to the residual solvent peak (e.g., DMSO at 2.50 ppm for ¹H).

-

Assign the peaks and compare the chemical shifts between the DPD and DPD-oxalate salt spectra, noting the significant downfield shifts for the protons on and near the diethylamino group.

-

Caption: Effect of protonation on ¹H NMR chemical shift.

Mass Spectrometry (MS)

Theoretical Principles & Experimental Rationale

Mass spectrometry measures the mass-to-charge ratio (m/z) of ions. The choice of ionization technique is critical. Electron Ionization (EI) is a harsh technique that often fragments molecules, while Electrospray Ionization (ESI) is a soft technique ideal for analyzing polar, non-volatile samples like salts.

Causality: For the DPD-oxalate salt, ESI is the method of choice. In the ESI source, the salt will dissociate in solution. In positive ion mode, the protonated DPD molecule, [DPD+H]⁺, will be readily detected. This provides the exact mass of the protonated base, confirming its molecular formula and identity. The oxalate anion would be observed in negative ion mode.

Expected Mass Spectra

-

DPD (EI-MS):

-

Molecular Ion (M⁺): m/z = 164.13[3]

-

Major Fragment: m/z = 149, corresponding to the loss of a methyl group (-CH₃).

-

-

DPD-Oxalate Salt (ESI-MS, Positive Mode):

-

Base Peak: m/z = 165.14, corresponding to the protonated molecule [M+H]⁺. The intact salt is not typically observed.

-

Experimental Protocol: ESI-MS Analysis

-

Sample Preparation:

-

Prepare a dilute solution (~10-50 µg/mL) of the DPD-oxalate salt in a suitable ESI solvent, typically a mixture like 50:50 Methanol:Water with 0.1% formic acid to promote ionization.

-

-

Instrument Setup:

-

Infuse the sample solution directly into the ESI source of a mass spectrometer (e.g., a Q-TOF or Orbitrap for high-resolution data).

-

-

Data Acquisition:

-

Acquire spectra in positive ion mode over a relevant m/z range (e.g., 50-500).

-

-

Data Analysis:

-

Identify the base peak in the spectrum.

-

Compare the observed m/z value with the theoretical exact mass of the [C₁₀H₁₇N₂]⁺ ion (165.1386). A match within a few ppm (for high-resolution MS) confirms the identity of the protonated diamine.

-

Conclusion

The spectral analysis of the 4-N,4-N-diethylbenzene-1,4-diamine and oxalic acid system provides a clear and instructive example of molecular characterization. Each analytical technique offers a unique and complementary piece of evidence confirming the formation of an oxalate salt. UV-Vis spectroscopy demonstrates the electronic consequences of protonation through a distinct hypsochromic shift. FTIR provides definitive proof of the functional group transformation from an acid and amine to a carboxylate and ammonium ion. NMR spectroscopy quantifies the deshielding effect of the positive charge on the local proton and carbon environments. Finally, ESI-Mass Spectrometry confirms the exact mass of the protonated diamine cation. Together, these methods form a self-validating system that unambiguously characterizes the structure and nature of the reaction product, a cornerstone of chemical and pharmaceutical development.

References

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

-

ResearchGate. (2020). The FTIR Spectra of Oxalic Acid. Retrieved from [Link]

-

The Journal of Chemical Physics. (1937). The Raman Spectra of Oxalic Acid. AIP Publishing. Retrieved from [Link]

-

Analyst. (1983). Ultraviolet spectrophotometric method for the determination of aromatic amines in chemical industry waste waters. RSC Publishing. Retrieved from [Link]

-

National Institute of Standards and Technology. Oxalic acid. NIST Chemistry WebBook. Retrieved from [Link]

-

ResearchGate. (2016). How to measure aromatic amine compounds using uv/visible spectrophotometer?. Retrieved from [Link]

-

ARC Journals. Visible Spectrophotometric Method for the Determination of Pharmaceutically Important Aromatic Primary Amines. Retrieved from [Link]

-

National Institutes of Health. (2021). UV–Vis Absorption Properties of New Aromatic Imines. Retrieved from [Link]

-

Wikipedia. Oxalic acid. Retrieved from [Link]

-

PubChem. N,N-Diethyl-p-phenylenediamine sulfate. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. N,N-Diethyl-p-phenylenediamine hemioxalate. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. 1-N,4-N-diethylbenzene-1,4-diamine;oxalic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

MDPI. (2022). Charge Transfer Complexes of 1,3,6-Trinitro-9,10-phenanthrenequinone with Polycyclic Aromatic Compounds. Retrieved from [Link]

-

Mapana Journal of Sciences. (2022). Spectrophotometric Investigations of Charge Transfer Complexes formed between imidazoles and DMAD. Retrieved from [Link]

-

Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

-

ACS Omega. (2022). Charge Transfer Complex between O-Phenylenediamine and 2, 3-Dichloro-5, 6-Dicyano-1, 4-Benzoquinone. Retrieved from [Link]

-

ResearchGate. (2012). Polycondensation reactions of the diamine with different dicarboxylic acids. Retrieved from [Link]

-

National Institute of Standards and Technology. 1,4-Benzenediamine, N,N-diethyl-. NIST Chemistry WebBook. Retrieved from [Link]

-

National Institutes of Health. (2021). Direct Synthesis of Diamides from Dicarboxylic Acids with Amines. Retrieved from [Link]

-

Physical Chemistry Chemical Physics. (2014). Charge-transfer complexation between naphthalene diimides and aromatic solvents. RSC Publishing. Retrieved from [Link]

-

ResearchGate. (2013). Experimental and calculated FTIR spectra of oxalic acid on anatase. Retrieved from [Link]

-

ResearchGate. (2023). ¹H NMR spectrum of NN′ diethyl 1,4 benzene dicarboxamide. Retrieved from [Link]

-

MDPI. (2018). Charge-Transfer Complexes Studied by Dynamic Force Spectroscopy. Retrieved from [Link]

-

PubChem. N,N-Diethyl-p-phenylenediamine. National Center for Biotechnology Information. Retrieved from [Link]

- Google Patents. Preparation method of N,N-diethyl-1,4-phenylenediamine hydrochloride.

-

NCERT. (2007). Amines. Retrieved from [Link]

-

PubMed. (2014). Metabolic engineering for the production of dicarboxylic acids and diamines. Retrieved from [Link]

-

PubMed. (2014). FTIR, FT-RAMAN, NMR, spectra, normal co-ordinate analysis...of N,N-diethyl-4-methylpiperazine-1-carboxamide molecule. Retrieved from [Link]

-

e-Preservation Science. (2010). Characterization of pigment-binding media systems. Retrieved from [Link]

-

ResearchGate. (2018). Enantioselective [4+4] photodimerization of dicarboxylic acid. Retrieved from [Link]

-

ResearchGate. (2019). FTIR spectrum of (A) diethyl carbonate, (B) ethylenediamine and (c) M1 product. Retrieved from [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. N,N-Diethyl-p-phenylenediamine | C10H16N2 | CID 7120 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1,4-Benzenediamine, N,N-diethyl- [webbook.nist.gov]

- 4. Oxalic acid - Wikipedia [en.wikipedia.org]

- 5. Oxalic acid [webbook.nist.gov]

- 6. N,N-Diethyl-p-phenylenediamine hemioxalate | C22H34N4O4 | CID 112893 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 407410250 [thermofisher.com]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Redox Potential of N,N-Diethyl-p-phenylenediamine Oxalate

Abstract

This technical guide provides a comprehensive examination of the redox properties of N,N-Diethyl-p-phenylenediamine (DPD), primarily in its stable oxalate salt form. DPD is a cornerstone reagent in analytical chemistry, renowned for its role as a sensitive redox indicator. This document elucidates the fundamental principles governing its redox potential, the intricate multi-step oxidation mechanism, and the factors influencing its electrochemical behavior, such as pH and temperature. Detailed, field-proven protocols for the experimental determination of its redox potential using cyclic voltammetry and potentiometric titration are presented. Furthermore, the guide explores the primary application of DPD in the quantification of oxidizing agents, with a special focus on the standardized methods for free and total chlorine determination in water quality analysis. This guide is intended for researchers, scientists, and professionals in analytical chemistry and drug development who utilize or seek to understand the nuanced electrochemical characteristics of DPD.

Introduction to N,N-Diethyl-p-phenylenediamine (DPD) Oxalate

N,N-Diethyl-p-phenylenediamine, commonly abbreviated as DPD, is an aromatic amine that has become indispensable in various fields of chemical analysis.[1] It is most frequently supplied as an oxalate or sulfate salt to enhance its stability and shelf-life.[2] The core utility of DPD lies in its capacity to undergo a distinct, color-producing oxidation reaction in the presence of an oxidizing agent. This property makes it an exceptional indicator for both qualitative and quantitative analyses.

The most prominent application of DPD is in water quality monitoring, where it is the basis for the globally accepted standard method for measuring residual chlorine concentrations.[3] The method, pioneered by Dr. A. T. Palin, is recognized for its simplicity and reliability and is approved by regulatory bodies such as the U.S. Environmental Protection Agency (EPA) under Method 334.0 and is listed in the "Standard Methods for the Examination of Water and Wastewater" as Method 4500-Cl G.[4] Understanding the redox potential of DPD is fundamental to mastering its applications and developing new analytical methods.

Chemical Structure:

-

IUPAC Name: 4-N,4-N-diethylbenzene-1,4-diamine[5]

-

CAS Number (Free Base): 93-05-0[6]

-

CAS Number (Oxalate Salt): 62637-92-7

-

Molecular Formula (Oxalate Salt): C₁₀H₁₆N₂ · C₂H₂O₄[7]

The Redox Chemistry of DPD

The electrochemical behavior of DPD is characterized by a two-step oxidation process. This transformation is central to its function as a redox indicator.

-

First Oxidation (Formation of Würster Dye): In the presence of a suitable oxidizing agent (e.g., hypochlorous acid), DPD undergoes a one-electron oxidation to form a stable, magenta-colored radical cation. This vibrant product is known as a Würster dye.[3] The intensity of this color is directly proportional to the concentration of the oxidizing agent, forming the basis of colorimetric DPD methods.[2]

-

Second Oxidation (Formation of Imine): If the concentration of the oxidizing agent is sufficiently high, the Würster dye can be further oxidized in a second one-electron step. This results in the formation of a colorless imine product.[3] This phenomenon, known as "bleaching," is an important consideration in quantitative analysis, as it can lead to underestimation of the analyte at high concentrations.[8]

The overall redox reaction can be summarized as: DPD (colorless) ⇌ DPD•⁺ (Würster dye, magenta) + e⁻ DPD•⁺ (magenta) ⇌ DPD²⁺ (Imine, colorless) + e⁻

Caption: Two-step oxidation pathway of DPD.

Factors Influencing the Redox Potential

The redox potential of the DPD/DPD•⁺ couple is not a fixed value but is influenced by several environmental factors, as dictated by the Nernst equation.

-

pH: The oxidation of p-phenylenediamine derivatives involves the transfer of protons in addition to electrons.[9] Consequently, the redox potential is highly dependent on the pH of the solution. The DPD method for chlorine analysis is typically performed in a buffered solution at a pH between 6.3 and 6.6 to ensure consistent and optimal reaction conditions.[4]

-

Temperature: Like most chemical reactions, the kinetics and thermodynamics of DPD oxidation are affected by temperature.[10] Standardized methods specify a temperature range for accurate measurements.

-

Ionic Strength: The activities of the oxidized and reduced species are influenced by the ionic strength of the solution, which can cause shifts in the measured potential.

Quantitative Analysis of the DPD Redox Potential

The formal potential (E°') is a more practical value than the standard potential, as it is determined under specified conditions of pH and ionic strength with concentrations used instead of activities.[11]

| Compound | Formal Potential (E°') vs. Ag/AgCl | Conditions | Reference |

| N,N-Dimethyl-p-phenylenediamine (DMPD) | ~ +0.065 V | pH 7.0 | [4] |

| N,N-Diethyl-p-phenylenediamine (DPD) | Estimated to be similar to DMPD | pH 7.0 |

Note: The formal potential versus the Standard Hydrogen Electrode (SHE) can be estimated by adding the potential of the Ag/AgCl reference electrode (approx. +0.197 V at 25°C).

Experimental Determination of Redox Potential

The formal redox potential of DPD oxalate can be determined empirically using standard electrochemical techniques. The following sections provide detailed protocols for these methods.

Protocol 1: Cyclic Voltammetry (CV)

Cyclic voltammetry is a powerful electroanalytical technique for probing the redox behavior of a compound. By scanning the potential of an electrode and measuring the resulting current, one can determine the formal potential and assess the reversibility of the redox reaction.

Caption: Experimental workflow for Cyclic Voltammetry.

Methodology:

-

Reagent and Solution Preparation:

-

Supporting Electrolyte: Prepare a 0.1 M phosphate buffer solution (PBS) and adjust the pH to 7.0. This buffer mimics the conditions of many DPD applications and provides conductivity.

-

Analyte Solution: Accurately weigh N,N-Diethyl-p-phenylenediamine oxalate and dissolve it in the PBS to create a 1 mM solution.

-

-

Electrochemical Cell Setup:

-

Assemble a three-electrode cell. A glassy carbon electrode is a suitable working electrode, an Ag/AgCl electrode serves as the reference electrode, and a platinum wire is used as the counter electrode.

-

Fill the cell with the 1 mM DPD solution and deaerate thoroughly with nitrogen gas for at least 15 minutes to remove dissolved oxygen, which can interfere with the measurement.

-

-

Instrumental Analysis:

-

Connect the electrodes to a potentiostat.

-

Set the potential window to scan from an initial potential where no reaction occurs (e.g., -0.2 V vs. Ag/AgCl) to a potential sufficient to oxidize the DPD (e.g., +0.8 V vs. Ag/AgCl), and then scan back to the initial potential.

-

Set the scan rate to 50 mV/s. Running scans at various rates can provide information about the reaction mechanism.[9]

-

-

Data Analysis:

-

Record the resulting cyclic voltammogram (a plot of current vs. potential).

-

Identify the anodic peak potential (Epa), where DPD is oxidized, and the cathodic peak potential (Epc), where the Würster dye is reduced back to DPD.

-

Calculate the formal potential (E°') as the midpoint of the peak potentials: E°' = (Epa + Epc) / 2 .

-

Protocol 2: Potentiometric Titration

Potentiometric titration involves monitoring the potential of an indicator electrode as a titrant of known concentration is added to the analyte. The equivalence point, where the reaction is complete, is identified by a sharp change in potential.

Methodology:

-

Reagent and Solution Preparation:

-

Analyte Solution: Prepare a known concentration of N,N-Diethyl-p-phenylenediamine oxalate solution (e.g., 0.01 M) in an appropriate acidic medium (e.g., 1 M H₂SO₄) to ensure reaction stoichiometry.

-

Titrant: Prepare and standardize a 0.01 N solution of a strong oxidizing agent, such as potassium permanganate (KMnO₄) or ceric sulfate (Ce(SO₄)₂). The choice of titrant is critical; it must have a sufficiently high redox potential to quantitatively oxidize DPD.

-

-

Titration Setup:

-

Place a known volume of the DPD solution into a beaker with a magnetic stir bar.

-

Immerse a platinum indicator electrode and a calomel or Ag/AgCl reference electrode into the solution.

-

Connect the electrodes to a potentiometer or pH/mV meter.

-

-

Titration Procedure:

-

Record the initial potential of the DPD solution.

-

Add the titrant in small, precise increments (e.g., 0.1-0.5 mL) from a burette.

-

After each addition, allow the potential reading to stabilize and record the value along with the total volume of titrant added.

-

Continue adding titrant well past the equivalence point.

-

-

Data Analysis:

-

Plot the measured potential (E) versus the volume of titrant added. The equivalence point is the midpoint of the steepest part of the curve.

-

For greater accuracy, calculate the first derivative (ΔE/ΔV) and plot it against the average volume. The peak of this curve corresponds to the equivalence point.

-

The formal potential of the DPD/DPD•⁺ couple can be estimated from the potential measured at the half-equivalence point (where [DPD] = [DPD•⁺]).

-

Application: Determination of Chlorine in Water

The most widespread application of DPD's redox properties is the measurement of free and total chlorine in water, a critical process for ensuring public health.

Caption: DPD reaction pathways for chlorine analysis.

-

Free Chlorine: Free chlorine (hypochlorous acid and hypochlorite) directly oxidizes DPD at a pH of 6.3-6.6 to produce the magenta Würster dye.[4] The intensity of the color, measured spectrophotometrically around 515-551 nm, is proportional to the free chlorine concentration.

-

Total Chlorine: To measure total chlorine (free chlorine + combined chlorine/chloramines), potassium iodide (KI) is added to the sample. The chloramines oxidize the iodide to iodine. This liberated iodine then, in turn, oxidizes the DPD to form the colored Würster dye. The total chlorine concentration is determined from this second colorimetric measurement.[4]

Conclusion

The redox potential of N,N-Diethyl-p-phenylenediamine oxalate is the defining characteristic that enables its widespread use as a sensitive analytical reagent. The two-step oxidation mechanism, culminating in the formation of the intensely colored Würster radical cation, provides a robust basis for the colorimetric and titrimetric determination of chlorine and other oxidizing agents. While a definitive standard potential value for DPD is not prominently published, its electrochemical properties can be reliably characterized through established techniques like cyclic voltammetry and potentiometric titration. A thorough understanding of its redox chemistry, including the influence of pH and potential interferences, is essential for the accurate application of DPD-based methods in research and industry.

References

-

[No Author]. (n.d.). Reaction with N,N‐Diethyl‐p‐phenylenediamine: A Procedure for the Sensitive Square‐Wave Voltammetric Detection of Chlorine. ResearchGate. Retrieved from [Link]

-

Ensafi, A. A., et al. (2017). Electrochemical behaviour and voltammetric determination of p-phenylenediamine at carbon paste electrode. ResearchGate. Retrieved from [Link]

-

[No Author]. (2018). Potentiometric titration. Protocols.io. Retrieved from [Link]

-

Guedes, R. C., et al. (2021). Prediction of the standard potentials for one-electron oxidation of N,N,N′,N′ tetrasubstituted p-phenylenediamines by calculation. RSC Publishing. Retrieved from [Link]

-

[No Author]. (2019). Mechanism of DPD (N,N-diethyl-p-phenylenediamine) reaction with free chlorine. Stack Exchange. Retrieved from [Link]

-

Guedes, R. C., et al. (2021). Prediction of the standard potentials for one-electron oxidation of N,N,N',N' tetrasubstituted p-phenylenediamines by calculation. ResearchGate. Retrieved from [Link]

-

[No Author]. (2021). Analytical and Bioanalytical Electrochemistry. Abechem. Retrieved from [Link]

-

Palintest. (n.d.). Measuring Chlorine using DPD. Palintest. Retrieved from [Link]

-

[No Author]. (2025). The Electrochemical Oxidation of N,N‐Diethyl‐p‐Phenylenediamine in DMF and Analytical Applications. Part I: Mechanistic Study. ResearchGate. Retrieved from [Link]

-

O'Neill, R. D., et al. (2004). Effect of Cu(II) on the electrochemically initiated reaction of thiols with N, N-diethyl- p-phenylenediamine: methodology for the indirect voltammetric determination of Cu(II). PubMed. Retrieved from [Link]

-

[No Author]. (n.d.). Methods to Determine End Point of Potentiometric Titration and Applications. Pharma Knowledge. Retrieved from [Link]

-

[No Author]. (n.d.). Determination of Chlorine in Campus Drinking Water. Retrieved from [Link]

-

Purushothaman, R. (2020). Potentiometric titrations (Principle, Procedure, Types, Ion-selective electrodes, applications). YouTube. Retrieved from [Link]

-

PubChem. (n.d.). N,N-Diethyl-p-phenylenediamine. PubChem. Retrieved from [Link]

-

O'Neill, R. D., et al. (2025). Effect of Cu(II) on the electrochemically initiated reaction of thiols with N,N-diethyl-p-phenylenediamine: Methodology for the indirect voltammetric determination of Cu(II). ResearchGate. Retrieved from [Link]

-

Hach. (n.d.). What would cause a sample with Chlorine to start pink and then become clear when running a DPD Free Chlorine test?. Hach. Retrieved from [Link]

- [No Author]. (n.d.). Web Box 15.1 Measurement of Free and Combined Chlorine.

-

KARANS CHEMWORLD. (2024). POTENTIOMETRIC TITRATIONS TYPES REDOX experimental data calculations plot first second derivative. YouTube. Retrieved from [Link]

-

Cosmetic Ingredient Review. (2024). Amended Safety Assessment of p-Phenylenediamine, p-Phenylenediamine HCl, and p-Phenylenediamine Sulfate as Used in Cosmetics. Cosmetic Ingredient Review. Retrieved from [Link]

-

Kristof Dorau. (2022). Factors with impact on the redox potential. Retrieved from [Link]

Sources

- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 2. Chlorine Test Equipment for Effective Water Analysis - Palintest [palintest.com]

- 3. benchchem.com [benchchem.com]

- 4. N,N-Diethyl-p-phenylenediamine | C10H16N2 | CID 7120 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. scbt.com [scbt.com]

- 6. researchgate.net [researchgate.net]

- 7. global.oup.com [global.oup.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. m.youtube.com [m.youtube.com]

- 11. Potentiometric titration [protocols.io]

An In-Depth Technical Guide to the Environmental Fate of N,N-Diethyl-p-phenylenediamine Oxalate

A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals

Foreword: Charting the Environmental Journey of a Widely Used Reagent

N,N-Diethyl-p-phenylenediamine (DPD) and its oxalate salt are indispensable reagents in analytical chemistry, most notably for the colorimetric determination of residual chlorine in water treatment and swimming pools. Its utility, however, necessitates a thorough understanding of its journey and ultimate fate upon release into the environment. This technical guide provides a comprehensive analysis of the environmental fate of N,N-Diethyl-p-phenylenediamine oxalate, synthesizing established principles of environmental chemistry with insights into the behavior of its core chemical moieties. In the absence of extensive direct studies on the N,N-diethyl derivative, this guide extrapolates from the known environmental behavior of the parent compound, p-phenylenediamine (PPD), and the oxalate anion, offering a robust, scientifically grounded framework for researchers and environmental scientists.

Physicochemical Characteristics: The Foundation of Environmental Behavior

The environmental transport and transformation of any chemical are fundamentally governed by its physicochemical properties. For N,N-Diethyl-p-phenylenediamine oxalate, these properties dictate its partitioning between water, soil, and air, and its susceptibility to various degradation mechanisms.

| Property | Value/Description | Significance for Environmental Fate |

| Chemical Formula | C₁₂H₁₈N₂O₄ | Provides the elemental composition. |

| Molecular Weight | 254.28 g/mol | Influences diffusion and volatility. |

| Appearance | Pale yellow or gray to light brown crystalline powder[1] | - |

| Melting Point | 145-150 °C (decomposes)[1][2] | Indicates stability at ambient temperatures. |

| Water Solubility | Sparingly soluble in water; soluble in alcohol and ether[3] | Limited solubility in water suggests potential for partitioning to sediment and soil organic matter. |

| Vapor Pressure | Low (inferred from high melting point) | Unlikely to be a significant atmospheric pollutant. |

Hypothesized Environmental Degradation Pathways

Upon release into the environment, N,N-Diethyl-p-phenylenediamine oxalate will dissociate into the N,N-Diethyl-p-phenylenediamine cation and the oxalate anion. The environmental fate of the compound is therefore best understood by considering the independent, yet interconnected, pathways of these two components.

The Fate of the N,N-Diethyl-p-phenylenediamine Moiety

The core of the molecule's environmental impact lies with the N,N-Diethyl-p-phenylenediamine (DPD) cation. Its degradation is anticipated to proceed through a combination of abiotic and biotic processes.

Photolysis: Aromatic amines are known to be susceptible to photodegradation. It is hypothesized that direct and indirect photolysis will be significant degradation pathways for DPD in sunlit surface waters. The absorption of UV radiation can lead to the formation of reactive intermediates and subsequent transformation products[4][5]. The presence of photosensitizers in natural waters, such as dissolved organic matter, can accelerate this process through the generation of reactive oxygen species like hydroxyl radicals and singlet oxygen[4].

Oxidation: The amine groups of DPD are susceptible to oxidation. In the environment, this can be mediated by various oxidizing agents present in water and soil, as well as through auto-oxidation. A primary transformation product of p-phenylenediamines is the corresponding quinone derivative[6][7][8]. For DPD, this would be the N,N-diethyl-p-benzoquinonediimine. These quinones are often more reactive and potentially more toxic than the parent amine[6][7].

Hydrolysis: While aromatic amines are generally resistant to hydrolysis, recent studies on other p-phenylenediamine antioxidants have shown that hydrolysis of the C-N bond can occur, particularly targeting the aromatic secondary amine[9][10]. The rate of this process is pH-dependent[9].

Microorganisms in soil and water are expected to play a crucial role in the degradation of DPD. Bacteria and fungi can utilize aromatic amines as a source of carbon and nitrogen[1]. The biodegradation of p-phenylenediamine is known to occur under both aerobic and anaerobic conditions[1].

Under aerobic conditions , microorganisms are likely to initiate degradation through oxidation of the amino groups, catalyzed by monooxygenases and dioxygenases[1]. This can lead to ring cleavage and eventual mineralization to carbon dioxide, water, and inorganic nitrogen.

Under anaerobic conditions , the degradation process is generally slower and may involve reduction of the amino groups or cleavage of the phenyl ring through different enzymatic pathways[1].

The presence of the two ethyl groups on the nitrogen atoms may influence the rate of biodegradation compared to the unsubstituted p-phenylenediamine. While providing additional carbon for microbial growth, steric hindrance from the ethyl groups could potentially slow down the initial enzymatic attack.

Hypothesized Degradation Pathway of N,N-Diethyl-p-phenylenediamine

Caption: Hypothesized degradation pathways for the DPD moiety.

The Fate of the Oxalate Anion

The oxalate component of the molecule is expected to have a much simpler and more rapid environmental fate. Oxalate is a naturally occurring compound and many microorganisms possess the metabolic pathways to degrade it.

Biodegradation: A variety of bacteria (e.g., Oxalobacter formigenes, Lactobacillus sp., Bifidobacterium sp.) and fungi are known to degrade oxalate, utilizing it as a source of carbon and energy[3][4][11][12][13]. The key enzymes in this process are formyl-CoA transferase and oxalyl-CoA decarboxylase, which ultimately convert oxalate to formate and carbon dioxide[3][14]. Given the widespread presence of oxalate-degrading microorganisms in soil and aquatic environments, the oxalate anion from DPD oxalate is expected to be readily mineralized.

Biodegradation Pathway of Oxalate

Caption: Enzymatic degradation of oxalate by microorganisms.

Potential Transformation Products and Ecotoxicological Implications

The primary environmental concern associated with DPD oxalate is the formation of transformation products from the DPD moiety that may be more persistent or toxic than the parent compound. Based on studies of other p-phenylenediamines, potential transformation products include:

-

N,N-diethyl-p-benzoquinonediimine: As a result of oxidation, this quinone is likely a major initial transformation product. Quinones are known to be reactive electrophiles and can exhibit significant toxicity[6][7].

-

Hydroxylated derivatives: Formed during both photolytic and microbial degradation.

-

Polymerized products: Aromatic amines can undergo oxidative coupling to form larger, more complex molecules, such as trimers like Bandrowski's base, which has been identified as a degradant of p-phenylenediamine[15]. These polymers may be more persistent in the environment.

The ecotoxicity of DPD and its degradation products is not well-documented. However, aromatic amines as a class can be toxic to aquatic organisms[1]. The formation of quinones is of particular concern, as some, like 6PPD-quinone derived from a common tire antioxidant, have been shown to be acutely toxic to certain fish species[5][16]. Therefore, a comprehensive environmental risk assessment of DPD oxalate should include an evaluation of the toxicity of its major transformation products.

Analytical Methodologies for Environmental Monitoring

To study the environmental fate of DPD oxalate, robust analytical methods are required to detect and quantify the parent compound and its key transformation products in complex environmental matrices such as water and soil.

Sample Preparation: Due to the low concentrations expected in the environment and the complexity of the matrices, a sample preparation step is typically necessary. This may involve:

-

Solid-Phase Extraction (SPE): For concentrating the analytes from water samples.

-

Liquid-Liquid Extraction (LLE): For extracting the compounds from aqueous samples.

-

Soxhlet or Pressurized Liquid Extraction (PLE): For extracting the analytes from soil and sediment samples.

Analytical Techniques: High-Performance Liquid Chromatography (HPLC) is a well-suited technique for the analysis of aromatic amines and their polar degradation products[2][17][18][19][20][21][22].

| Parameter | Recommendation | Rationale |

| Column | Reversed-phase C18 or a polar-embedded column | Provides good separation for aromatic amines and their more polar metabolites. |

| Mobile Phase | Acetonitrile/water or Methanol/water with a buffer (e.g., ammonium acetate or phosphate)[20] | Enables good chromatographic resolution. The buffer helps to control the ionization state of the amines. |

| Detection | UV/Visible Detector (DAD)[20] or Electrochemical Detector (ECD)[20] | Aromatic amines have strong UV absorbance. ECD can offer higher sensitivity and selectivity for electrochemically active compounds like DPD. |

| Mass Spectrometry (LC-MS/MS) | Recommended for identification of transformation products and high-sensitivity quantification | Provides structural information for the identification of unknown metabolites and offers the highest sensitivity and selectivity for trace analysis. |

Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, but often requires a derivatization step to improve the volatility and thermal stability of the polar aromatic amines[23][24][25][26].

Proposed Experimental Workflow for Environmental Fate Assessment

Caption: A workflow for studying the environmental fate of DPD.

Conclusion and Future Research Directions

While N,N-Diethyl-p-phenylenediamine oxalate is a valuable analytical reagent, its potential environmental impact warrants careful consideration. Based on the known behavior of its constituent parts, it is hypothesized that the oxalate anion will undergo rapid biodegradation. The N,N-Diethyl-p-phenylenediamine moiety is expected to degrade through a combination of photolysis, chemical oxidation, and microbial action. However, the formation of potentially more toxic and persistent transformation products, such as quinones and polymeric adducts, represents the primary environmental concern.

Future research should focus on:

-

Conducting empirical studies to determine the actual degradation rates (half-lives) of N,N-Diethyl-p-phenylenediamine in various environmental compartments (water, soil, sediment).

-

Identifying and quantifying the major transformation products under different environmental conditions (e.g., varying pH, light intensity, and microbial populations).

-

Evaluating the ecotoxicity of N,N-Diethyl-p-phenylenediamine and its identified transformation products on relevant aquatic and terrestrial organisms.

-

Developing and validating specific analytical methods for the routine monitoring of these compounds in environmental samples.

By addressing these research gaps, the scientific community can build a more complete picture of the environmental fate of N,N-Diethyl-p-phenylenediamine oxalate and ensure its responsible use.

References

- Allison, M. J., Cook, H. M., & Dawson, K. A. (1981). The Metabolic and Ecological Interactions of Oxalate-Degrading Bacteria in the Mammalian Gut. PMC - NIH.

- Blog - HOPEMAX. (2025, June 24). How does P - Phenylenediamine biodegrade in the environment?.

- Chen, C. Y., Lin, Y. F., & Li, C. W. (2009). Photocatalytic degradation of p-phenylenediamine with TiO2-coated magnetic PMMA microspheres in an aqueous solution. PubMed.

- Chen, J., et al. (2025, May 5). p-Phenylenediamines and their derived quinones: A review of their environmental fate, human exposure, and biological toxicity. PubMed.

- Environmental occurrence, fate, human exposure, and human health risks of p-phenylenediamines and their quinones | Request PDF.

- Gibson, M. I., et al. (2016).

- Lin, Y. F., Chen, C. Y., & Li, C. W. (2009, April 3). Photocatalytic degradation of p-phenylenediamine with TiO2-coated magnetic PMMA microspheres in an aqueous solution.

- Liu, J., et al. (2024, December 20). Environmental occurrence, fate, human exposure, and human health risks of p-phenylenediamines and their quinones. PubMed.

- Mitra, A., & Das, A. K. (2010, May 6). Amines in the Environment: Critical Reviews in Analytical Chemistry. Taylor & Francis Online.

- Phenylenediamines - Evaluation statement - 26 June 2023. Australian Government Department of Health and Aged Care.

- SIELC Technologies. (n.d.). HPLC Method for Analysis of p-Phenylenediamine on Primesep 100 Column.

- Thermo Fisher Scientific. (n.d.).

- Tracking Aromatic Amines from Sources to Surface W

- Weese, J. S., et al. (2021, March 26). Microbial genetic and transcriptional contributions to oxalate degradation by the gut microbiota in health and disease. eLife.

- Decomposition of oxalate molecules through biological processes by different species of bacteria within the host.

- Oxalate degrading bacteria in Bifidobacterium and Lactobacillus sp.

- SIELC Technologies. (n.d.). HPLC Method for Analysis of Isomers of Phenylenediamine on Primesep 100 Column.

- Sun, L., et al. (2024, November 5). Photolysis of p-phenylenediamine rubber antioxidants in aqueous environment: Kinetics, pathways and their photo-induced toxicity. PubMed.

- Meyer, A., Blömeke, B., & Fischer, K. (2009, June 1). Determination of p-phenylenediamine and its metabolites MAPPD and DAPPD in biological samples using HPLC-DAD and amperometric detection. PubMed.

- p-Phenylenediamines and p-phenylenediamine quinone derivatives in rubber consumer products and typical urban dust: Sources, transformation profiles, and health risks. PubMed.

- Determination of aromatic amines in real samples | Download Table.

- Occurrence, transformation pathway and toxicity of p-phenylenediamine antioxidants and their transformation products: A review and toxicity prediction | Request PDF.

- Screening p-Phenylenediamine Antioxidants, Their Transformation Products, and Industrial Chemical Additives in Crumb Rubber and Elastomeric Consumer Products | Environmental Science & Technology.

- Determination of four aromatic amines in water samples using dispersive liquid-liquid microextraction combined with HPLC. PubMed.

- UV-induced photodegradation of emerging para-phenylenediamine quinones in aqueous environment: Kinetics, products identific

- Khaga, B., & Amuktha, M. (2024, February 1). METHOD DEVELOPMENT AND VALIDATION OF PARA-PHENYLENEDIAMINE IN PURE AND MARKETED DYES BY USING RP-HPLC. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH.

- OSHA. (1991, February). m-, o-, and p-Phenylenediamine.

- Determination of aromatic amines in water samples by capillary electrophoresis with amperometric detection.

- Meyer, A., & Fischer, K. (2015, May 26). Oxidative transformation processes and products of para-phenylenediamine (PPD) and para-toluenediamine (PTD)—a review. Environmental Sciences Europe.

- Degradation of Para-Phenylenediamine in Aqueous Solution by Photo-Fenton Oxidation Processes.

- Tracking Aromatic Amines from Sources to Surface Waters | Environmental Science & Technology Letters.

- Biodegradation pathways and products of tire-related phenylenediamines and phenylenediamine quinones in solution - a labor

- Mazari, S. (2016). Gas chromatographic analysis of degradation products from amine in CO2 capture: An overview. Longdom Publishing.

- Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry. PMC - NIH.

- Aromatic amines found by Py-GC-MS of the azo dyes SO23, SO27, and DBr 1 at different pyrolysis temperatures.

- GC-MS Analysis of Primary Aromatic Amines Originated From Azo Dyes in Commercial Textile or Leather Products Using Helium Altern

- Shimadzu Scientific Instruments. (2016). Quantitative Determination of Aromatic Amines formed from Azo Dyes in Textile using GCMS/MS ASMS 2016 ThP 158.

- Medical News Today. (n.d.). Oxalic acid (oxalate)

- Hydrolysis of p-Phenylenediamine Antioxidants: The Reaction Mechanism, Prediction Model, and Potential Impact on Aquatic Toxicity | Environmental Science & Technology.

- Hydrolysis of p-Phenylenediamine Antioxidants: The Reaction Mechanism, Prediction Model, and Potential Impact on Aqu

Sources

- 1. hopemaxchem.com [hopemaxchem.com]

- 2. documents.thermofisher.com [documents.thermofisher.com]

- 3. The Metabolic and Ecological Interactions of Oxalate-Degrading Bacteria in the Mammalian Gut - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Photolysis of p-phenylenediamine rubber antioxidants in aqueous environment: Kinetics, pathways and their photo-induced toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. UV-induced photodegradation of emerging para-phenylenediamine quinones in aqueous environment: Kinetics, products identification and toxicity assessments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. p-Phenylenediamines and their derived quinones: A review of their environmental fate, human exposure, and biological toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Environmental occurrence, fate, human exposure, and human health risks of p-phenylenediamines and their quinones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. p-Phenylenediamines and p-phenylenediamine quinone derivatives in rubber consumer products and typical urban dust: Sources, transformation profiles, and health risks - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Hydrolysis of p-Phenylenediamine Antioxidants: The Reaction Mechanism, Prediction Model, and Potential Impact on Aquatic Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Microbial genetic and transcriptional contributions to oxalate degradation by the gut microbiota in health and disease | eLife [elifesciences.org]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Oxalate degrading enzyme - Wikipedia [en.wikipedia.org]

- 15. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 16. researchgate.net [researchgate.net]

- 17. tandfonline.com [tandfonline.com]

- 18. HPLC Method for Analysis of p-Phenylenediamine on Primesep 100 Column | SIELC Technologies [sielc.com]

- 19. HPLC Method for Analysis of Isomers of Phenylenediamine on Primesep 100 Column | SIELC Technologies [sielc.com]

- 20. Determination of p-phenylenediamine and its metabolites MAPPD and DAPPD in biological samples using HPLC-DAD and amperometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Determination of four aromatic amines in water samples using dispersive liquid-liquid microextraction combined with HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. ijpsr.com [ijpsr.com]

- 23. longdom.org [longdom.org]

- 24. researchgate.net [researchgate.net]

- 25. GC-MS Analysis of Primary Aromatic Amines Originated From Azo Dyes in Commercial Textile or Leather Products Using Helium Alternative Carrier Gases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. ssi.shimadzu.com [ssi.shimadzu.com]

Methodological & Application

Application of DPD Oxalate in Wastewater Analysis: A Comprehensive Technical Guide

This document provides an in-depth guide to the application of the N,N-diethyl-p-phenylenediamine (DPD) oxalate method for the analysis of chlorine residuals in wastewater. It is intended for researchers, environmental scientists, and professionals in water quality management and drug development who require a robust and reliable method for quantifying free and combined chlorine species. This guide moves beyond a simple recitation of steps to explain the underlying chemical principles, field-proven insights for overcoming common challenges, and detailed, self-validating protocols to ensure data integrity.

Introduction: The Critical Role of Chlorine Monitoring in Wastewater

Chlorination is a cornerstone of wastewater disinfection, employed to eliminate or inactivate pathogenic microorganisms before discharge into receiving waters.[1] However, the efficacy and environmental impact of chlorination hinge on precise control of the chlorine residual. Insufficient chlorination can lead to the release of harmful pathogens, while excessive levels can be toxic to aquatic life and lead to the formation of carcinogenic disinfection byproducts.[1] Consequently, accurate measurement of the different forms of chlorine—free available chlorine and combined available chlorine (chloramines)—is paramount.

The DPD colorimetric method has become a global standard for this purpose, recognized for its sensitivity, speed, and relative simplicity.[2] It is an approved method by regulatory bodies such as the U.S. Environmental Protection Agency (EPA) and is detailed in "Standard Methods for the Examination of Water and Wastewater".[3] This guide focuses specifically on the use of DPD oxalate as the primary reagent.

The Chemistry of DPD Oxalate in Chlorine Analysis

The DPD method is a colorimetric technique where the intensity of a developed color is directly proportional to the concentration of the chlorine species in the sample.[2] The central reaction involves the oxidation of DPD by chlorine.

Mechanism of Action

When chlorine is added to water, it forms hypochlorous acid (HOCl) and hypochlorite ions (OCl⁻), which together constitute free available chlorine.[2] In a buffered solution at a pH between 6.2 and 6.5, free chlorine rapidly oxidizes the DPD reagent. This oxidation results in the formation of a magenta-colored compound, a Würster dye.[4] The intensity of this color, measured spectrophotometrically, corresponds to the free chlorine concentration.

The reaction can be represented as follows: Free Chlorine (HOCl/OCl⁻) + DPD (colorless) → Oxidized DPD (magenta)

To measure total chlorine, which includes both free chlorine and combined chlorine (primarily monochloramine and dichloramine), potassium iodide (KI) is introduced.[2] Chloramines are capable of oxidizing iodide to iodine. The liberated iodine then, in turn, oxidizes the DPD, producing the characteristic magenta color.[2]

The workflow for differentiating chlorine species is sequential:

-

Free Chlorine: DPD is added to the sample, and the resulting color is measured.

-

Monochloramine: A small, controlled amount of KI is added to the same sample, which catalyzes the reaction with monochloramine. The increase in color intensity is then measured.

-

Dichloramine: An excess of KI is subsequently added to the sample and allowed to react for a set period (typically two minutes) to facilitate the reaction with dichloramine. The further increase in color is measured.

This sequential approach allows for the discrete quantification of free chlorine, monochloramine, and dichloramine within a single sample.

Core Protocol: DPD Oxalate Colorimetric Method

This protocol is aligned with established standards such as Standard Methods for the Examination of Water and Wastewater, 4500-Cl G.[3]

Reagents and Equipment

-

Phosphate Buffer Solution: Dissolve 24 g of anhydrous disodium hydrogen phosphate (Na₂HPO₄) and 46 g of anhydrous potassium dihydrogen phosphate (KH₂PO₄) in chlorine-demand-free distilled water. In a separate container, dissolve 800 mg of disodium ethylenediaminetetraacetate dihydrate (EDTA) in 100 mL of distilled water. Combine these two solutions and dilute to 1 L with distilled water. To prevent mold growth, 0.02 g of mercuric chloride (HgCl₂) can be added.[1] CAUTION: Mercuric chloride is highly toxic and should be handled with appropriate safety precautions.

-

DPD Indicator Solution (using DPD Oxalate): Dissolve 1 g of DPD oxalate in chlorine-free distilled water containing 8 mL of 1+3 sulfuric acid (H₂SO₄) and 200 mg of disodium EDTA. Dilute to 1 L. Store this solution in a brown, glass-stoppered bottle in the dark. The solution should be discarded if it becomes discolored.[1][5] CAUTION: DPD oxalate is toxic; avoid ingestion.[6]

-

Potassium Iodide (KI): Analytical reagent grade crystals.

-

Sodium Arsenite Solution (for interference correction): Dissolve 5.0 g of sodium arsenite (NaAsO₂) in distilled water and dilute to 1 L. CAUTION: Sodium arsenite is highly toxic and a known carcinogen; handle with extreme care and appropriate personal protective equipment (PPE).

-

Spectrophotometer or filter photometer for use at a wavelength of 515 nm, with a light path of 1 cm or longer.[5]

-

Glassware (volumetric flasks, pipettes, cuvettes) cleaned and rinsed with chlorine-demand-free water.

-

Analytical balance.

-

pH meter.

Experimental Workflow

Detailed Protocol

-